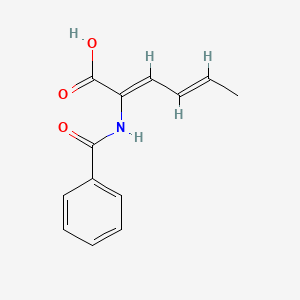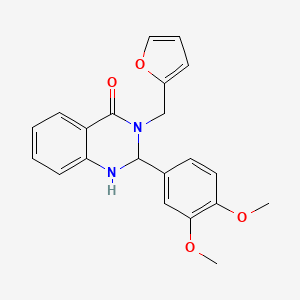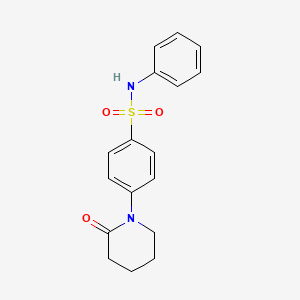![molecular formula C23H34N4O B5127505 2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5127505.png)
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol is a mitochondria-targeted antioxidant that can penetrate the mitochondrial membrane and accumulate in the mitochondrial matrix. Once inside the mitochondria, this compound can scavenge ROS and prevent oxidative damage to mitochondrial DNA, lipids, and proteins. This can improve mitochondrial function and reduce cellular damage caused by oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, reducing inflammation, and protecting against cellular damage. It has also been shown to improve vascular function and reduce blood pressure in animal models.
Advantages and Limitations for Lab Experiments
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments, including its high solubility in lipophilic solvents, its ability to penetrate the mitochondrial membrane, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments, including its high cost, potential toxicity at high concentrations, and the need for specialized equipment to measure mitochondrial function.
Future Directions
There are several future directions for research on 2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, including:
1. Investigating its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Studying its potential cardioprotective effects in animal models of heart disease.
3. Exploring its potential anti-cancer properties and its ability to sensitize cancer cells to chemotherapy.
4. Investigating its potential to improve mitochondrial function and reduce oxidative stress in aging populations.
5. Developing new formulations of this compound that can improve its bioavailability and reduce its potential toxicity.
In conclusion, this compound is a mitochondria-targeted antioxidant that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. There are several future directions for research on this compound, including investigating its potential therapeutic applications in neurodegenerative diseases, studying its potential cardioprotective effects, exploring its potential anti-cancer properties, investigating its potential to improve mitochondrial function in aging populations, and developing new formulations to improve its bioavailability.
Synthesis Methods
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol can be synthesized through a multi-step process that involves the reaction of 2,6-di-tert-butyl-4-hydroxyphenol with 4-(2-pyrimidinyl)-1-piperazinecarboxylic acid, followed by the addition of a mitochondrial targeting moiety. The final product is a yellowish powder that is highly soluble in lipophilic solvents.
Scientific Research Applications
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in various scientific fields, including neurology, cardiology, and oncology. It has been shown to have antioxidant and anti-inflammatory properties, and it can protect cells from oxidative damage caused by reactive oxygen species (ROS).
properties
IUPAC Name |
2,6-ditert-butyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O/c1-22(2,3)18-14-17(15-19(20(18)28)23(4,5)6)16-26-10-12-27(13-11-26)21-24-8-7-9-25-21/h7-9,14-15,28H,10-13,16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIKOMOTTGBTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-11-(2-isopropoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5127435.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5127446.png)
![5-[2-(2-bromoethoxy)ethoxy]-2-chloro-1,3-dimethylbenzene](/img/structure/B5127450.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5127454.png)

![3-[hydroxy(4-nitrophenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone](/img/structure/B5127464.png)




![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5127525.png)

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5127535.png)